molecular formula C9H14O2 B3254319 2,6-Nonadienoic acid CAS No. 23605-13-2

2,6-Nonadienoic acid

Cat. No. B3254319
CAS RN: 23605-13-2
M. Wt: 154.21 g/mol
InChI Key: VCXVRGHERCHZLW-DYWGDJMRSA-N
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Description

2,6-Nonadienoic acid , also known as (2E,6E)-2,6-Nonadienoic acid , is a chemical compound with the molecular formula C₉H₁₄O₂ . It falls under the category of unsaturated carboxylic acids. The compound consists of a nine-carbon chain with two conjugated double bonds at positions 2 and 6. Its systematic name reflects this arrangement of double bonds .


Synthesis Analysis

For the first time, mixed carboxylic anhydrides containing this compound were accessed directly via homogeneous palladium catalysis from 1,3-butadiene and carboxylic acids. Under carbonylative telomerization conditions, the respective mixed 3,8-nonadienoic anhydrides are formed in a single reaction step with yields of up to 82% .


Molecular Structure Analysis

The molecular structure of This compound consists of a linear carbon backbone with two double bonds in the E-configuration (2E,6E). The compound’s chemical formula is C₉H₁₄O₂ , and its exact mass is approximately 154.1 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2,6-Nonadienoic acid is used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed annulation process, forming products with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
  • It also plays a role in the synthesis of 2,15-Hexadecanedione from a Butadiene Telomer, with the terminal double bond of 3,8-nonadienoate being oxidized to methyl ketone (Tsuji, Kaito, Yamada, & Mandai, 1978).

Catalytic and Chemical Reactions

  • The acid is involved in processes for producing unsaturated methyl nonadienoate and methyl nonatrienoate monesters, acting as precursors for pelargonic acid (Schulman & Zuckerman, 1997).
  • It has been studied in the oxidation of organic compounds with quinquevalent vanadium, showing the formation of monomeric and dimeric quinones under specific conditions (Johnson, Littler, & Quick, 1983).

Catalysis and Material Science

  • Vanadium(III) complexes involving this compound derivatives have been synthesized and applied in H2O2 detection, showing potential in mimicking vanadium haloperoxidases (Feng et al., 2016).
  • The acid's derivatives have also been utilized in modifying MgO catalysts, enhancing the selectivity and stability in the alkylation of phenol with methanol (Choi, Kim, Lee, & Woo, 2000).

Organic Synthesis

  • It is instrumental in the synthesis of various organic compounds, including the preparation of 3,8-Nonadienoate acid esters from 1,3-butadiene (Knifton, 1979).
  • This compound is utilized in oxidative enolate cyclizations towards the synthesis of prostanes, serving as a model study for the synthesis of prostaglandins (Jahn, Hartmann, Dix, & Jones, 2002).

Supramolecular Chemistry

  • Its derivatives have been found to form supramolecular aggregates in the solid state, displaying unique structural arrays through intermolecular hydrogen bonding (Strauch et al., 2000).

properties

IUPAC Name

(2E,6E)-nona-2,6-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXVRGHERCHZLW-DYWGDJMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCC=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CC/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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